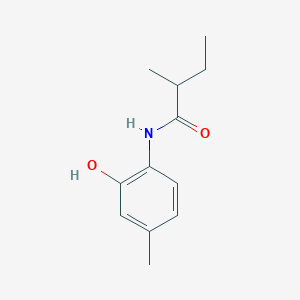
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained attention in the scientific community for its potential to enhance muscle growth and prevent muscle breakdown.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide is not fully understood. However, it is believed that N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide works by increasing protein synthesis and reducing protein breakdown in muscle cells. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also activate signaling pathways that promote muscle growth and repair.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has been shown to increase muscle protein synthesis and reduce muscle protein breakdown, leading to an overall increase in muscle mass and strength. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also reduce muscle damage and inflammation caused by exercise. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may improve aerobic capacity and endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be administered orally. However, there are also limitations to using N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide in lab experiments. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has a short half-life and may not be effective in all individuals. Additionally, the optimal dosage of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide for different populations is not well established.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide. Further studies are needed to determine the optimal dosage and duration of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide supplementation for different populations. Additionally, more research is needed to understand the exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide and its potential for improving athletic performance. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also have potential applications in clinical settings, such as in the treatment of muscle wasting disorders.
Métodos De Síntesis
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide can be synthesized by the reaction of leucine with alpha-ketoisocaproic acid, which is then converted to N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide by the enzyme alpha-ketoisocaproate dioxygenase. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide can also be produced by the oxidation of the side chain of leucine by the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has been extensively researched for its potential to improve muscle growth and prevent muscle breakdown. Studies have shown that N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide supplementation can increase muscle mass and strength in both trained and untrained individuals. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has also been shown to reduce muscle damage and inflammation caused by exercise.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(3)12(15)13-10-6-5-8(2)7-11(10)14/h5-7,9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMBHVVGITIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

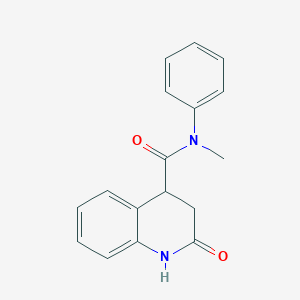


![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
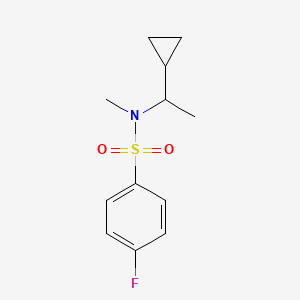
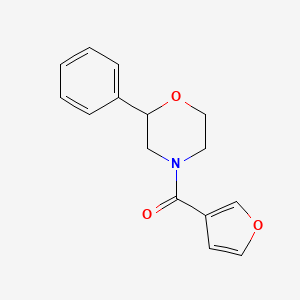

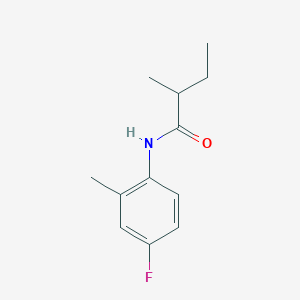
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
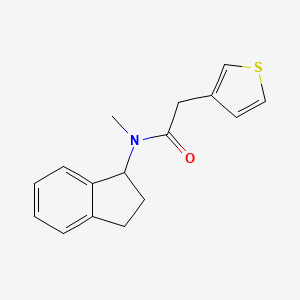
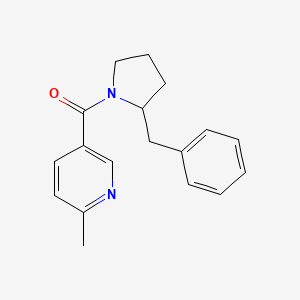
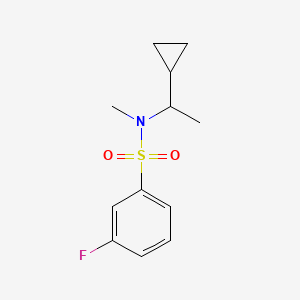
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)